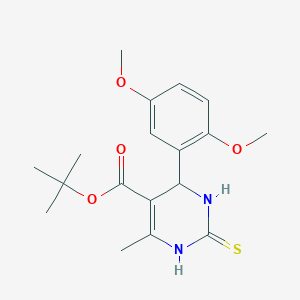![molecular formula C14H20N4S B3965696 (1-methyl-3-phenylpropyl)[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amine](/img/structure/B3965696.png)
(1-methyl-3-phenylpropyl)[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amine
Descripción general
Descripción
(1-methyl-3-phenylpropyl)[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTA and is a member of the triazole-based compounds family.
Mecanismo De Acción
The mechanism of action of MPTA is not fully understood, but it is believed to act on various cellular pathways. MPTA has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. MPTA has also been shown to modulate the activity of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. MPTA has also been shown to modulate the activity of neurotransmitters, which may contribute to its neuroprotective effects. Additionally, MPTA has been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages for laboratory experiments. The compound is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, MPTA also has some limitations. The compound is relatively new, and there is still much to learn about its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MPTA. One potential direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. MPTA has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Another potential direction is to investigate the compound's potential use as an anti-inflammatory agent. MPTA has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, further research is needed to determine the optimal dosage and administration of MPTA for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MPTA has shown promising results in various scientific research applications. The compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MPTA has also been investigated for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propiedades
IUPAC Name |
4-phenyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-12(7-8-13-5-3-2-4-6-13)15-9-10-19-14-16-11-17-18-14/h2-6,11-12,15H,7-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFWGSFCHGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3965615.png)
![1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3965622.png)

![N-[(4-fluorophenyl)sulfonyl]norleucine](/img/structure/B3965638.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-penten-1-yl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3965644.png)

![6-ethyl-2-mercapto-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965687.png)
![[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3965691.png)

![N-benzyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3965712.png)


![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965734.png)